molecular formula C20H22O4 B13694010 Ethyl 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxobutanoate

Ethyl 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxobutanoate

Cat. No.: B13694010
M. Wt: 326.4 g/mol
InChI Key: ZSYGXMYQBCFCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxy group attached to a phenyl ring, and a 3-methyl-2-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxobutanoate typically involves the esterification of 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Ethyl 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the ester group can undergo hydrolysis to release the active moiety. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl 3-(2-hydroxyphenyl)-3-methyl-2-oxobutanoate: Lacks the benzyloxy group, which may result in different biological activity and reactivity.

    Mthis compound: Has a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.

    Ethyl 3-(2-(benzyloxy)phenyl)-3-methyl-2-oxopentanoate: Contains an additional carbon in the oxoalkanoate chain, which can influence its physical and chemical properties.

Properties

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 3-methyl-2-oxo-3-(2-phenylmethoxyphenyl)butanoate

InChI

InChI=1S/C20H22O4/c1-4-23-19(22)18(21)20(2,3)16-12-8-9-13-17(16)24-14-15-10-6-5-7-11-15/h5-13H,4,14H2,1-3H3

InChI Key

ZSYGXMYQBCFCKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(C)(C)C1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.